molecular formula C41H42N6O4S2 B2439268 N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 689766-96-9

N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2439268
CAS No.: 689766-96-9
M. Wt: 746.95
InChI Key: JOYFHSJODSPVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C41H42N6O4S2 and its molecular weight is 746.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including those related to the specified compound, have been a subject of research due to their potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, highlighting the chemical processes and analytical techniques used to create and identify these compounds. The study underscores the significance of quinazoline derivatives in developing new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).

Anticancer Activities

Research on quinazoline derivatives extends into anticancer applications. Riadi et al. (2021) reported the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, demonstrating its cytotoxic activity against various human cancer cell lines. This study presents a promising approach to cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

The development of new antimicrobial and antifungal agents is another significant application of quinazoline derivatives. For example, the study by Hussein (2018) on new sulfonamide hybrids elaborated on the synthesis, in vitro antimicrobial activity, and docking study of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. This research highlights the compound's effectiveness against specific bacteria, contributing to the ongoing search for new antimicrobial agents (Hussein, 2018).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. El-Azab et al. (2016) conducted a study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, employing FT-IR, FT-Raman spectra, and molecular docking to analyze the molecule's stability, electrostatic potential, and potential inhibitory activity against specific biological targets. Such studies are essential for predicting the biological activity and therapeutic potential of new compounds (El-Azab et al., 2016).

Properties

IUPAC Name

N-ethyl-2-[3-[3-[2-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N6O4S2/c1-5-44(30-16-11-14-28(3)24-30)36(48)26-52-40-42-34-20-9-7-18-32(34)38(50)46(40)22-13-23-47-39(51)33-19-8-10-21-35(33)43-41(47)53-27-37(49)45(6-2)31-17-12-15-29(4)25-31/h7-12,14-21,24-25H,5-6,13,22-23,26-27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYFHSJODSPVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)N(CC)C6=CC=CC(=C6)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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